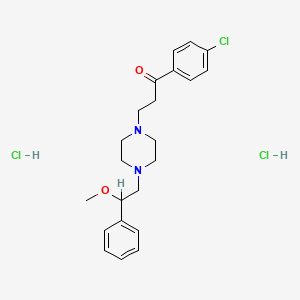
4'-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl ring, a piperazine ring, and a propiophenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps:
Formation of the Propiophenone Moiety: This step involves the reaction of a chlorinated benzaldehyde with a suitable ketone under acidic or basic conditions to form the propiophenone structure.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the propiophenone intermediate.
Attachment of the Beta-Methoxyphenethyl Group: This step involves the reaction of the piperazine intermediate with a beta-methoxyphenethyl halide under basic conditions to form the final product.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the propiophenone moiety, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-Chloro-3-(4-(beta-hydroxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
- 4’-Chloro-3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
- 4’-Chloro-3-(4-(beta-methylphenethyl)-1-piperazinyl)propiophenone dihydrochloride
Uniqueness
4’-Chloro-3-(4-(beta-methoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is unique due to the presence of the beta-methoxyphenethyl group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can be attributed to differences in molecular interactions and binding affinities with biological targets.
Propiedades
Número CAS |
21263-24-1 |
|---|---|
Fórmula molecular |
C22H29Cl3N2O2 |
Peso molecular |
459.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C22H27ClN2O2.2ClH/c1-27-22(19-5-3-2-4-6-19)17-25-15-13-24(14-16-25)12-11-21(26)18-7-9-20(23)10-8-18;;/h2-10,22H,11-17H2,1H3;2*1H |
Clave InChI |
XHZUDOGNJOVGLM-UHFFFAOYSA-N |
SMILES canónico |
COC(CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


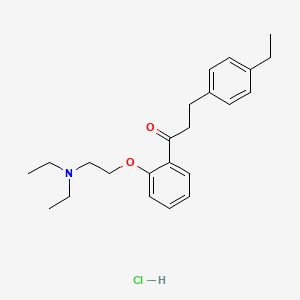
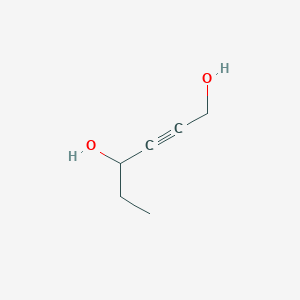
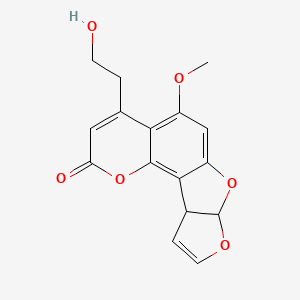

![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

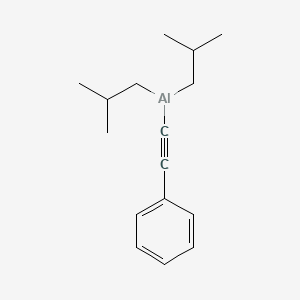
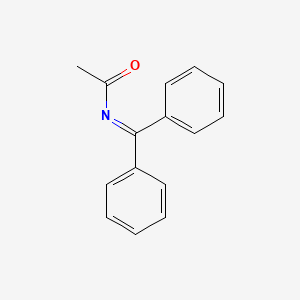
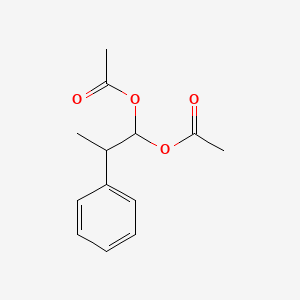
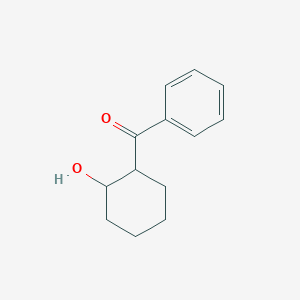
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)



